molecular formula C7H13NO3 B13811426 (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid CAS No. 226905-31-3

(1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B13811426
CAS No.: 226905-31-3
M. Wt: 159.18 g/mol
InChI Key: HKGFWUMHFPBUDO-FSPLSTOPSA-N
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Description

(1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid is a chiral amino acid derivative. This compound is notable for its unique stereochemistry and potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a cyclohexane ring with an amino group, a hydroxyl group, and a carboxylic acid group, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the asymmetric hydration of epoxycyclohexene, which yields the desired compound with high enantiomeric excess .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography are employed to separate and purify the enantiomers, ensuring the production of the (1S,2S) isomer.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and function. Its unique stereochemistry allows it to fit into specific active sites, making it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Uniqueness: (1S,2S)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in asymmetric synthesis and as a chiral ligand in various applications.

Properties

CAS No.

226905-31-3

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(1S,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H13NO3/c8-7(6(10)11)4-2-1-3-5(7)9/h5,9H,1-4,8H2,(H,10,11)/t5-,7-/m0/s1

InChI Key

HKGFWUMHFPBUDO-FSPLSTOPSA-N

Isomeric SMILES

C1CC[C@]([C@H](C1)O)(C(=O)O)N

Canonical SMILES

C1CCC(C(C1)O)(C(=O)O)N

Origin of Product

United States

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